(1,2,5-Oxadiazole-3,4-diyl)bis[(4-methoxyphenyl)methanone]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Bis(4-methoxybenzoyl)furazan is an organic compound with the molecular formula C18H14N2O5 It is a derivative of furazan, a heterocyclic aromatic compound containing a five-membered ring with two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis(4-methoxybenzoyl)furazan typically involves the following steps:
Formation of Furazan Ring: The furazan ring can be synthesized through the cyclization of appropriate precursors such as dinitriles or nitro compounds.
Introduction of 4-Methoxybenzoyl Groups: The 4-methoxybenzoyl groups are introduced through acylation reactions using 4-methoxybenzoyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
While specific industrial production methods for 3,4-Bis(4-methoxybenzoyl)furazan are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,4-Bis(4-methoxybenzoyl)furazan can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl groups to alcohols or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure may allow it to interact with biological molecules, making it a candidate for drug discovery and development.
Medicine: Its potential biological activity could lead to the development of new therapeutic agents.
Industry: The compound may find applications in materials science, particularly in the development of new polymers or advanced materials with specific properties.
Mechanism of Action
The mechanism by which 3,4-Bis(4-methoxybenzoyl)furazan exerts its effects depends on its interactions with molecular targets. The compound’s structure allows it to participate in various chemical reactions, potentially interacting with enzymes, receptors, or other biomolecules. These interactions can modulate biological pathways, leading to specific physiological effects.
Comparison with Similar Compounds
Similar Compounds
3,4-Bis(3-nitrofurazan-4-yl)furoxan: This compound contains a similar furazan ring but with nitro groups instead of methoxybenzoyl groups.
3,4-Bis(3-fluorodinitromethylfurazan-4-oxy)furazan: Another furazan derivative with fluorodinitromethyl groups.
Uniqueness
3,4-Bis(4-methoxybenzoyl)furazan is unique due to the presence of the 4-methoxybenzoyl groups, which impart distinct chemical properties and potential applications. These groups can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
65239-16-9 |
---|---|
Molecular Formula |
C18H14N2O5 |
Molecular Weight |
338.3 g/mol |
IUPAC Name |
[4-(4-methoxybenzoyl)-1,2,5-oxadiazol-3-yl]-(4-methoxyphenyl)methanone |
InChI |
InChI=1S/C18H14N2O5/c1-23-13-7-3-11(4-8-13)17(21)15-16(20-25-19-15)18(22)12-5-9-14(24-2)10-6-12/h3-10H,1-2H3 |
InChI Key |
GWLPVCRUXAPSHB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=NON=C2C(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.